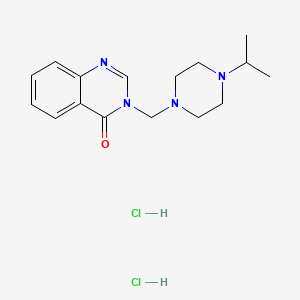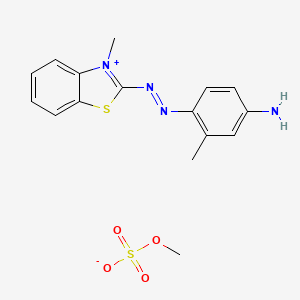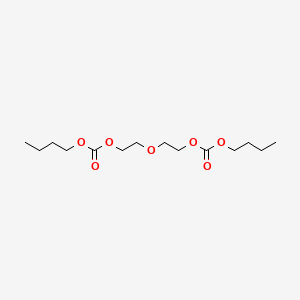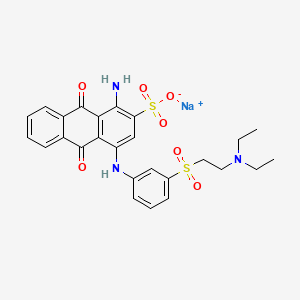
3-(Piperazin-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with butan-2-ol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperazine reacts with a suitable butanol derivative, such as 2-chlorobutane, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is typically isolated through distillation and further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Piperazin-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)butan-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)propan-2-ol: Similar structure but with a shorter carbon chain.
3-(Piperazin-1-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(Piperazin-1-yl)butan-2-ol: Similar structure but with the piperazine ring attached at a different position.
Uniqueness
3-(Piperazin-1-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the hydroxyl group and the length of the carbon chain influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
74246-21-2 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-piperazin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3 |
InChI Key |
LEDOWOUNDKUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


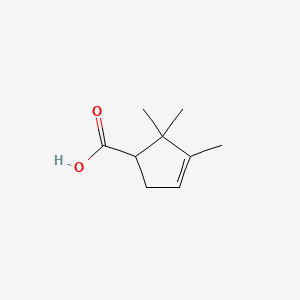
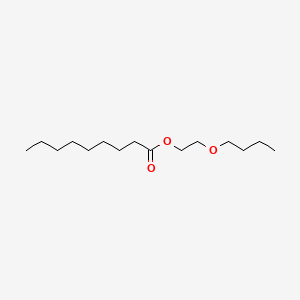
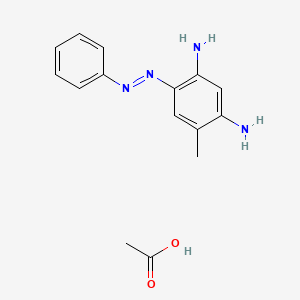
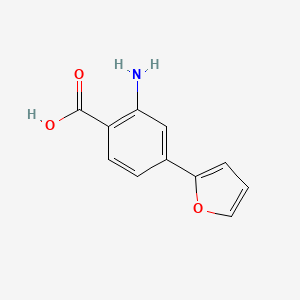
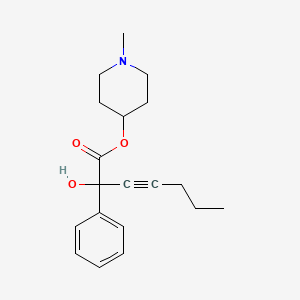
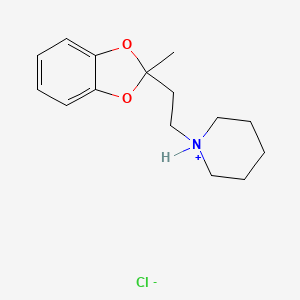
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
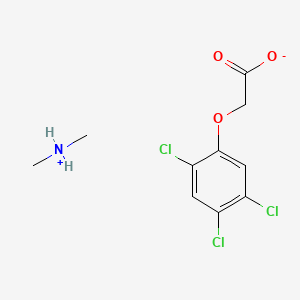
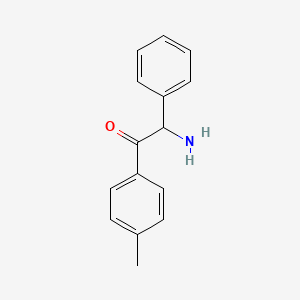
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
